molecular formula C11H11N5OS B5728428 N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide

Cat. No.: B5728428
M. Wt: 261.31 g/mol
InChI Key: OYVBVMOPHCITII-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted benzotriazole derivatives.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)phenylamine
  • N-(4,5-dihydro-1,3-thiazol-2-yl)thiosemicarbazide

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide is unique due to the presence of both the thiazole and benzotriazole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-16-9-3-2-7(6-8(9)14-15-16)10(17)13-11-12-4-5-18-11/h2-3,6H,4-5H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBVMOPHCITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=NCCS3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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